1-Bromonaphthalene-2-carbonyl chloride
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Overview
Description
1-Bromonaphthalene-2-carbonyl chloride is an organic compound that belongs to the class of aromatic halides. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a carbonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromonaphthalene-2-carbonyl chloride can be synthesized through several methodsThe bromination is typically carried out using bromine in the presence of a solvent like dichloromethane or carbon tetrachloride . The subsequent introduction of the carbonyl chloride group can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactors followed by chlorination units. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure efficient conversion and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Bromonaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide (CN-) to form nitriles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Nitriles: Formed from nucleophilic substitution reactions.
Alcohols/Aldehydes: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Scientific Research Applications
1-Bromonaphthalene-2-carbonyl chloride has diverse applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-bromonaphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles. Additionally, the carbonyl chloride group can undergo nucleophilic attack, leading to the formation of various derivatives .
Comparison with Similar Compounds
1-Bromonaphthalene: Lacks the carbonyl chloride group and is less reactive in certain chemical transformations.
2-Bromonaphthalene: Isomeric form with the bromine atom on the second carbon, exhibiting different reactivity and properties.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
Uniqueness: 1-Bromonaphthalene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
76373-11-0 |
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Molecular Formula |
C11H6BrClO |
Molecular Weight |
269.52 g/mol |
IUPAC Name |
1-bromonaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6BrClO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H |
InChI Key |
NRLNRQPXABJISD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)Cl |
Origin of Product |
United States |
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